molecular formula C10H8INO B2452112 1-Iodo-7-methoxyisoquinoline CAS No. 952569-54-9

1-Iodo-7-methoxyisoquinoline

Cat. No. B2452112
M. Wt: 285.084
InChI Key: ZXCBJXXYBDARBK-UHFFFAOYSA-N
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Description

1-Iodo-7-methoxyisoquinoline, also known as IMIQ, is an organic compound that belongs to the isoquinoline family. It has a molecular weight of 285.08 . The IUPAC name for this compound is 1-iodo-7-isoquinolinyl methyl ether .


Molecular Structure Analysis

The InChI code for 1-Iodo-7-methoxyisoquinoline is 1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Iodo-7-methoxyisoquinoline is a solid powder . It has a boiling point of 86-87°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Application in Alkaloids

1-Iodo-7-methoxyisoquinoline is a significant compound in the synthesis of various alkaloids. For example, Melzer, Felber, and Bracher (2018) describe a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, showcasing the importance of highly-substituted isoquinolines in natural product synthesis and drug development. This synthesis involves direct metalation and subsequent methylation, demonstrating the utility of 1-Iodo-7-methoxyisoquinoline in creating complex natural products (Melzer, Felber, & Bracher, 2018).

Cyclisation and Synthesis of Dibenzindolizine Derivatives

Kametani and Ogasawara (1967) explored the cyclisation of certain isoquinoline derivatives, leading to the synthesis of dibenzindolizine derivatives. This process involved reactions with sodamide, illustrating another application of 1-Iodo-7-methoxyisoquinoline in synthesizing complex cyclic compounds (Kametani & Ogasawara, 1967).

Isolation from Marine Sponge

In marine biology, Rashid, Gustafson, and Boyd (2001) isolated two isoquinoline alkaloids, including a new compound, from a marine sponge Haliclona sp. This discovery underscores the presence and significance of 1-Iodo-7-methoxyisoquinoline derivatives in natural marine products, contributing to our understanding of marine biodiversity and chemical ecology (Rashid, Gustafson, & Boyd, 2001).

Heck Reaction in Synthesis

Ture, Rubina, Rozhkov, and Kauss (2011) demonstrated the application of the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, highlighting the role of 1-Iodo-7-methoxyisoquinoline in facilitating significant organic reactions. This synthesis is crucial in the field of organic chemistry, especially in the development of complex organic compounds (Ture et al., 2011).

Kinetics of Reactions in Heterocycles

In a study by Barlin and Benbow (1975), the kinetics of reactions in various heterocycles, including 1-Iodo-7-methoxyisoquinoline, were examined. This research provides insight into the reactivity and chemical behavior of such compounds, which is essential in understanding and designing chemical reactions involving isoquinolines (Barlin & Benbow, 1975).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-iodo-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCBJXXYBDARBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-7-methoxyisoquinoline

Citations

For This Compound
2
Citations
Y Kraus, C Glas, B Melzer, L Gao, C Heise… - European Journal of …, 2020 - Elsevier
… 6-Benzyloxy-1-iodo-7-methoxyisoquinoline (5). To a solution … to give 6-benzyloxy-1-iodo-7-methoxyisoquinoline (5) (0.482 … To a solution of 6-benzyloxy-1-iodo-7-methoxyisoquinoline (5…
Number of citations: 10 www.sciencedirect.com
TH Chuang, CF Li, HZ Lee, YC Wen - The Journal of Organic …, 2013 - ACS Publications
A series of A/D-ring substituted dibenzo[de,g]quinolin-7-ones was produced from the corresponding isoquinolinones and (2-bromophenyl)acetonitriles in four steps. This represents a …
Number of citations: 22 pubs.acs.org

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